8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a synthetic organic compound that belongs to the class of imidazopurines This compound is characterized by its complex structure, which includes hydroxyphenyl, dimethyl, and methylphenyl groups attached to an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 1,3-dimethylurea under acidic conditions to yield the desired imidazopurine compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The imidazopurine core can be reduced under specific conditions to yield dihydroimidazopurine derivatives.
Substitution: The methyl groups attached to the imidazopurine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as alkyl halides and amines are employed under basic conditions.
Major Products Formed:
- Quinone derivatives from oxidation.
- Dihydroimidazopurine derivatives from reduction.
- Various substituted imidazopurine derivatives from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the imidazopurine core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity and interference with cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methyl group on the phenyl ring, resulting in different chemical properties.
8-(3-hydroxyphenyl)-1,3-dimethyl-7-(4-chlorophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
Uniqueness: The presence of both hydroxyphenyl and methylphenyl groups in 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-13-7-9-14(10-8-13)17-12-26-18-19(24(2)22(30)25(3)20(18)29)23-21(26)27(17)15-5-4-6-16(28)11-15/h4-12,28H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICHPLXIXCTPFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC(=CC=C5)O)N(C(=O)N(C4=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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